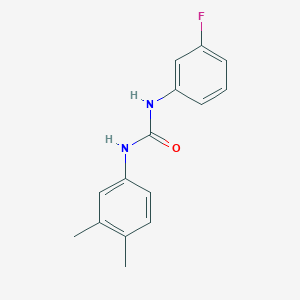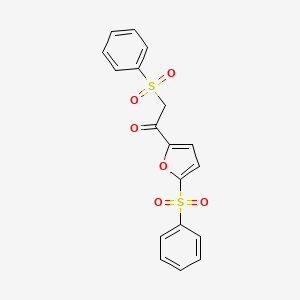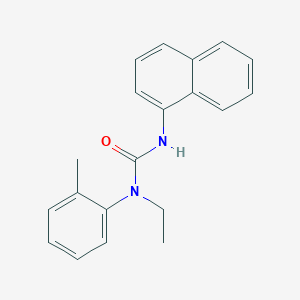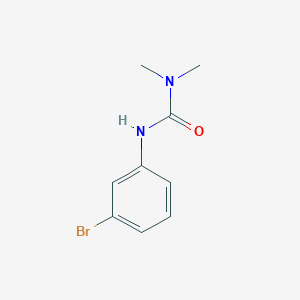
Butyltrihexadecylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltrihexadecylsilane is an organosilicon compound with the molecular formula C52H108Si. It is a long-chain alkylsilane, which is often used in various industrial and research applications due to its unique chemical properties. The compound is known for its hydrophobic characteristics and is used in surface treatments and coatings to impart water-repellent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyltrihexadecylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across an unsaturated carbon-carbon bond. This reaction is usually catalyzed by transition metals such as platinum or rhodium. The general reaction can be represented as follows:
R-SiH+CH2=CH-R’→R-Si-CH2-CH2-R’
In this case, the reactants would be trihexadecylsilane and 1-butene, with a platinum catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and catalyst concentration to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Butyltrihexadecylsilane can undergo various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: Reduction reactions can convert silanols back to silanes.
Substitution: The alkyl groups attached to silicon can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated reagents like chlorosilanes are often employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the substituents used.
Scientific Research Applications
Butyltrihexadecylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a hydrophobic agent in surface treatments.
Biology: Employed in the modification of biomolecules to enhance their stability and hydrophobicity.
Medicine: Investigated for use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in coatings, sealants, and adhesives to impart water-repellent properties.
Mechanism of Action
The mechanism of action of butyltrihexadecylsilane primarily involves its interaction with surfaces to impart hydrophobic properties. The long alkyl chains create a barrier that repels water, while the silicon atom forms strong bonds with the substrate. This combination results in durable and effective water-repellent coatings.
Comparison with Similar Compounds
Similar Compounds
Octadecyltrichlorosilane (OTS): Another long-chain alkylsilane used for similar applications.
Hexadecyltrimethoxysilane: Used in surface treatments and coatings.
Dodecyltriethoxysilane: Employed in hydrophobic coatings and as a coupling agent.
Uniqueness
Butyltrihexadecylsilane is unique due to its specific combination of butyl and trihexadecyl groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are desired.
Properties
Molecular Formula |
C52H108Si |
|---|---|
Molecular Weight |
761.5 g/mol |
IUPAC Name |
butyl(trihexadecyl)silane |
InChI |
InChI=1S/C52H108Si/c1-5-9-13-16-19-22-25-28-31-34-37-40-43-46-50-53(49-12-8-4,51-47-44-41-38-35-32-29-26-23-20-17-14-10-6-2)52-48-45-42-39-36-33-30-27-24-21-18-15-11-7-3/h5-52H2,1-4H3 |
InChI Key |
KOTNVNBHCWHDFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](CCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B11943291.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine](/img/structure/B11943302.png)



